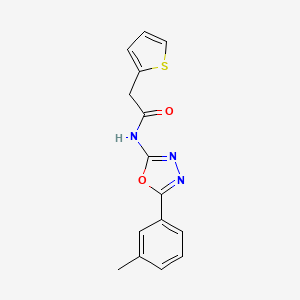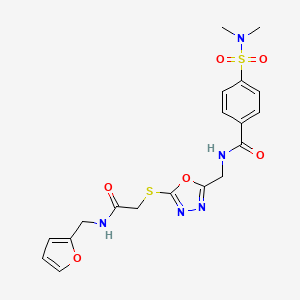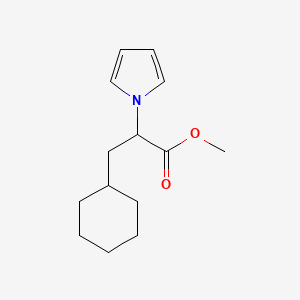
4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline” is a chemical compound that belongs to the class of quinazolines. Quinazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . In this case, the quinazoline ring contains nitrogen atoms. The compound also contains a piperidine ring, which is a common feature in many alkaloids and pharmaceuticals .
Scientific Research Applications
Antihypertensive Agents
A study by Takai et al. (1986) synthesized piperidine derivatives with a quinazoline ring system, including compounds related to 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline, which demonstrated significant antihypertensive activity in spontaneously hypertensive rat models. This research indicates the potential of such compounds for developing new antihypertensive medications Takai et al., 1986.
Antimicrobial and Antituberculosis Activity
Dilebo et al. (2021) prepared a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, including structures similar to 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline, and evaluated them for anti-Mycobacterium tuberculosis properties. The study revealed promising MIC90 values, indicating potent activity against the tuberculosis-causing bacteria Dilebo et al., 2021.
Anti-inflammatory Agents
Yokoyama et al. (2009) developed CCR4 antagonists by modifying the structure of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline, resulting in compounds with strong inhibition of human/mouse chemotaxis and demonstrating anti-inflammatory activity in a murine model of acute dermatitis. This suggests its utility in treating inflammatory conditions Yokoyama et al., 2009.
Antifungal and Antibacterial Activities
Kale et al. (2017) synthesized quinazoline derivatives, including N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, which demonstrated antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, highlighting the potential of these compounds in treating fungal and bacterial infections Kale et al., 2017.
Fungicides for Agricultural Use
Ding et al. (2022) reported on quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker, showing excellent inhibitory effects against the phytopathogenic fungus Rhizoctonia solani. This research indicates the potential of these compounds as fungicides to control plant diseases Ding et al., 2022.
DNA Detection Probes
Perin et al. (2011) developed novel benzimidazo[1,2-a]quinolines, substituted with piperidine, as potential fluorescent probes for DNA detection. This application suggests the role of quinazoline derivatives in biochemical assays and molecular biology research Perin et al., 2011.
Mechanism of Action
The mechanism of action of “4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline” would depend on its intended use. Many quinazoline derivatives are known to have biological activity and are used in the development of pharmaceuticals . For example, some quinazoline derivatives are used as inhibitors of the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival .
Future Directions
The future directions for research on “4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline” would likely involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of many quinazoline and piperidine derivatives, it could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
4-(4-chlorophenyl)-2-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3/c20-15-10-8-14(9-11-15)18-16-6-2-3-7-17(16)21-19(22-18)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWJFCDEPLSNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(piperidin-1-yl)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid](/img/structure/B2567220.png)
![Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2567221.png)
![6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol](/img/structure/B2567222.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2567223.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2567226.png)



![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)


![1-(1,3-Thiazol-2-yl)-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2567239.png)